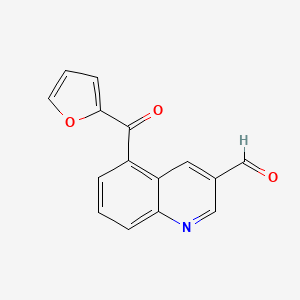

5-(Furan-2-carbonyl)quinoline-3-carbaldehyde

Description

5-(Furan-2-carbonyl)quinoline-3-carbaldehyde is a heterocyclic compound featuring a quinoline core substituted at position 3 with a carbaldehyde group and at position 5 with a furan-2-carbonyl moiety. The quinoline-3-carbaldehyde framework is recognized as an electron-deficient system, making it a strong electron acceptor in donor-π-acceptor (D-π-A) architectures . This compound is of interest in medicinal chemistry and materials science due to its structural versatility, particularly in synthesizing derivatives with tailored electronic or pharmacological profiles .

Properties

CAS No. |

848006-62-2 |

|---|---|

Molecular Formula |

C15H9NO3 |

Molecular Weight |

251.24 g/mol |

IUPAC Name |

5-(furan-2-carbonyl)quinoline-3-carbaldehyde |

InChI |

InChI=1S/C15H9NO3/c17-9-10-7-12-11(3-1-4-13(12)16-8-10)15(18)14-5-2-6-19-14/h1-9H |

InChI Key |

JYMYLEVOHJAVED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)C=O)C(=O)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Vilsmeier-Haack reaction, where a formylating agent such as DMF and POCl3 is used to introduce the formyl group at the 3-position of the quinoline ring . The furan-2-carbonyl group can be introduced through a Friedel-Crafts acylation reaction using furan-2-carbonyl chloride and a Lewis acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-carbonyl)quinoline-3-carbaldehyde can undergo various chemical reactions, including:

Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products

Oxidation: 5-(Furan-2-carbonyl)quinoline-3-carboxylic acid

Reduction: 5-(Furan-2-carbonyl)quinoline-3-methanol

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Mechanism of Action

its biological activities are likely related to its ability to interact with various molecular targets, such as enzymes and receptors, through its quinoline and furan moieties . The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 5-(Furan-2-carbonyl)quinoline-3-carbaldehyde, highlighting variations in substituents and their implications:

Key Observations:

Electron-Accepting Capacity: Quinoline-3-carbaldehyde derivatives (e.g., the target compound) exhibit stronger electron-deficient character compared to quinoline-2-carbaldehyde analogs due to the electron-withdrawing aldehyde group at position 3 .

Biological Activity: The presence of a furan-2-carbonyl group correlates with enhanced bioactivity. For instance, methyl 5-aryl-1-(furan-2-carbonyl)-pyrazole-3-carboxylates demonstrate superior analgesic effects compared to non-furan analogs .

Synthetic Flexibility : The target compound’s synthesis via condensation reactions (e.g., with pyrazole carbohydrazides ) contrasts with SOCl₂-mediated acylation methods used for furan-carbonyl chloride intermediates .

Physicochemical Properties

- Stability : Furan-containing compounds are prone to oxidative degradation under acidic conditions, necessitating stabilization via electron-withdrawing substituents (e.g., chloro or methoxy groups) .

Biological Activity

5-(Furan-2-carbonyl)quinoline-3-carbaldehyde, a compound derived from the quinoline family, has garnered attention in recent years for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by research findings and data tables.

Chemical Structure and Synthesis

5-(Furan-2-carbonyl)quinoline-3-carbaldehyde features a furan ring attached to a quinoline structure, which is known for its pharmacological significance. The synthesis of this compound typically involves multicomponent reactions, where furan derivatives are combined with quinoline precursors under specific conditions to yield the desired product.

Synthetic Pathway

The general synthetic route can be outlined as follows:

- Starting Materials : Furan-2-carboxylic acid and quinoline-3-carbaldehyde.

- Reagents : Use of catalysts such as triethylamine or acetic acid to facilitate the reaction.

- Reaction Conditions : Heating under reflux for several hours.

- Purification : Crystallization or chromatography to isolate the product.

Antimicrobial Properties

Research indicates that 5-(Furan-2-carbonyl)quinoline-3-carbaldehyde exhibits significant antimicrobial activity. In a study assessing various derivatives against bacterial strains, it was found that this compound showed potent inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.4 µM |

| Escherichia coli | 16.1 µM |

| Bacillus cereus | 16.4 µM |

| Klebsiella pneumoniae | 16.5 µM |

These findings suggest its potential as an antibacterial agent, comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer properties of 5-(Furan-2-carbonyl)quinoline-3-carbaldehyde have also been investigated. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways.

- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer).

- Results : Significant reduction in cell viability was observed at concentrations above 20 µM after 48 hours of treatment.

The mechanism by which 5-(Furan-2-carbonyl)quinoline-3-carbaldehyde exerts its biological effects is believed to involve:

- Intercalation into DNA : The planar structure allows it to intercalate between DNA bases, disrupting replication.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Study on Antimicrobial Efficacy

A recent study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of several quinoline derivatives, including 5-(Furan-2-carbonyl)quinoline-3-carbaldehyde. The study utilized a broth microdilution method to determine MIC values against various pathogens.

Cardioprotective Effects

In another study focusing on cardiomyocyte protection, derivatives similar to 5-(Furan-2-carbonyl)quinoline-3-carbaldehyde were tested for their ability to protect against doxorubicin-induced toxicity in H9c2 cardiomyocytes. The results indicated that certain derivatives significantly improved cell viability compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.